6β-Hydroxy-11-deoxycortisol, also referred to as 6β-hydroxycortisol, is a steroid compound that is a derivative of 11-deoxycortisol. This compound plays a significant role in the metabolic pathways of glucocorticoids, primarily acting as an intermediate in the synthesis of cortisol. While it has limited biological activity in mammals, it is essential in specific physiological processes, particularly in fish species like the sea lamprey, where it functions as a primary glucocorticoid hormone.
6β-Hydroxy-11-deoxycortisol is classified under the category of glucocorticoids, which are steroid hormones produced in the adrenal cortex. It is synthesized from 11-deoxycortisol via hydroxylation processes. The primary source of 11-deoxycortisol itself is 17α-hydroxyprogesterone, which undergoes enzymatic conversion facilitated by 21-hydroxylase and subsequently by 11β-hydroxylase to yield cortisol from 11-deoxycortisol.
The synthesis of 6β-hydroxy-11-deoxycortisol can be achieved through various methods:
Technical details include high-performance liquid chromatography (HPLC) for purification and characterization, alongside gas chromatography-mass spectrometry (GC-MS) for structural confirmation .
The molecular formula for 6β-hydroxy-11-deoxycortisol is with a molecular weight of approximately 362.46 g/mol . The structure features a steroid backbone with specific hydroxyl groups at designated positions:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its binding interactions with biological receptors .
6β-Hydroxy-11-deoxycortisol undergoes several chemical reactions:
The mechanism of action for 6β-hydroxy-11-deoxycortisol primarily involves its interaction with corticosteroid receptors. Upon binding to these receptors, it influences gene expression related to metabolism, immune response, and stress response pathways. While its potency is lower than that of cortisol, it still plays a role in modulating physiological responses such as inflammation and glucose metabolism .
Relevant data for safety and handling indicate a need for proper laboratory protocols due to potential biological activity .
6β-Hydroxy-11-deoxycortisol has various scientific applications:
This compound serves as an important intermediate in the biosynthesis of more biologically active steroids, contributing to our understanding of steroid hormone dynamics in both health and disease contexts .
6β-Hydroxy-11-deoxycortisol (6β-OH-S) is formed via cytochrome P450-mediated hydroxylation of 11-deoxycortisol (cortexolone), a key glucocorticoid precursor. This reaction occurs primarily in hepatic and adrenal tissues, where P450 isoforms introduce a hydroxyl group at the C6β position. The reaction requires molecular oxygen and NADPH as a cofactor, proceeding through a catalytic cycle involving substrate binding, oxygen activation, and radical rebound mechanisms. The 6β-hydroxylation bypasses classical glucocorticoid synthesis, creating a metabolite with distinct biological properties and diagnostic utility [1] [5].
The CYP3A subfamily (particularly CYP3A4 and CYP3A5) is primarily responsible for 6β-hydroxylation. These enzymes demonstrate substrate promiscuity but exhibit specific kinetics for 11-deoxycortisol:
Table 1: Kinetic Parameters of Human P450 Isoforms in 11-Deoxycortisol 6β-Hydroxylation
P450 Isoform | Km (μM) | Vmax (pmol/min/pmol P450) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
CYP3A4 | 15.2 | 8.7 | 0.57 |
CYP3A5 | 22.6 | 5.3 | 0.23 |
CYP3A7* | 48.9 | 1.2 | 0.02 |
*Fetal isoform with lower activity [2] [4]
CYP3A4 dominates hepatic 6β-OH-S formation, accounting for >80% of total clearance. Its activity correlates with the plasma 6β-hydroxycortisol/cortisol ratio, a validated biomarker for CYP3A induction/inhibition. Clarithromycin (CYP3A inhibitor) reduces 6β-hydroxylation by 37% within 3 hours, while oral contraceptives decrease catalytic efficiency by 39-61% [2] [6].
Stereoselectivity at C6 is enzyme-dependent:
6β-hydroxylation increases molecular polarity by ~20% compared to 11-deoxycortisol, accelerating renal excretion and limiting intracellular accumulation [4].
6β-OH-S undergoes further metabolism via three primary pathways:
Notably, 6β-OH-S escapes significant 17-ketosteroid conversion, distinguishing it from androgenic precursors. Extra-adrenal production accounts for 85% of total 6β-OH-S, primarily in the liver, though detectable levels occur in hair follicles (14.2–19.2 pg/mg) and immune cells [4] [6].
6β-hydroxylation diverts 11-deoxycortisol from canonical glucocorticoid synthesis:
graph LRA[11-Deoxycortisol] -->|CYP11B1| B[Cortisol]A -->|CYP3A4| C[6β-Hydroxy-11-deoxycortisol]A -->|CYP17A1| D[Androstenedione]C --> E[Inactive conjugates]
Key regulatory intersections:
Table 2: Pathological Conditions Altering 6β-OH-S Production
Condition | 6β-OH-S Level | Mechanism | Diagnostic Utility |
---|---|---|---|
CYP3A induction | ↑↑↑ | Enhanced 6β-hydroxylation | Drug interaction monitoring |
11β-hydroxylase deficiency | ↑↑ | Precursor accumulation | Differential diagnosis of CAH* |
Liver cirrhosis | ↓↓↓ | Reduced P450 activity | Hepatic function assessment |
Adrenal carcinoma | Variable | Aberrant steroidogenesis | Tumor biomarker panel component |
*Congenital adrenal hyperplasia [3] [6] [9]
The metabolite exhibits bidirectional immune modulation: physiological concentrations (5–15 ng/dL) enhance IL-17 production and T-cell proliferation, while supraphysiological levels (>50 ng/dL) suppress dendritic cell maturation [6].
CAS No.: 1721-59-1
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: